5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
CAS No.: 312310-14-8
Cat. No.: VC2416767
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid - 312310-14-8](/images/structure/VC2416767.png)
Specification
CAS No. | 312310-14-8 |
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Molecular Formula | C11H12N2O3 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid |
Standard InChI | InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Standard InChI Key | BPVDCRCAORFYHG-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C |
Canonical SMILES | CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C |
Introduction
Chemical Structure and Identity
Molecular Characteristics
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid features a 3,5-dimethyl-1H-pyrazole ring connected to a 2-furoic acid moiety through a methylene bridge. The compound represents an interesting class of heterocyclic molecules with potential for various chemical interactions and biological activities.
Based on analysis of structurally similar compounds, we can infer the following properties:
Property | Value |
---|---|
Molecular Formula | C11H12N2O3 |
Molecular Weight | Approximately 220-225 g/mol |
Key Functional Groups | Carboxylic acid, pyrazole ring, furan ring |
Structural Features | Methylene bridge connecting heterocycles |
Structural Comparison with Analogs
The target compound differs from structurally similar molecules primarily in the substitution pattern on the pyrazole ring. While 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has an unsubstituted position 4 on the pyrazole ring, related compounds contain various substituents at this position.
Compound | Molecular Formula | Key Structural Difference |
---|---|---|
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | C11H12N2O3 | Unsubstituted position 4 on pyrazole |
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid | C11H11ClN2O3 | Chloro group at position 4 |
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid | C11H11N3O5 | Nitro group at position 4 |
Physical and Chemical Properties
Physical Properties
While specific physical data for 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is limited, properties can be reasonably inferred from similar compounds:
Property | Expected Characteristics |
---|---|
Physical State | Likely crystalline solid at room temperature |
Color | Probably white to off-white powder |
Solubility | Moderately soluble in polar organic solvents; limited water solubility |
Storage Stability | Stable at room temperature under standard conditions |
The presence of the carboxylic acid group would contribute to its acidity and potential for salt formation, potentially enhancing aqueous solubility under appropriate pH conditions .
Chemical Reactivity
The compound's structure suggests several potential reactive sites:
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The carboxylic acid group can participate in typical reactions such as esterification, amidation, and salt formation.
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The pyrazole nitrogen at position 1 is already substituted, but the aromatic systems may undergo various electrophilic substitution reactions.
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The methylene bridge provides a flexible linker that could influence the compound's conformational preferences and interaction capabilities.
Synthesis Methods
Purification and Characterization
Typical purification methods would likely include:
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Recrystallization from appropriate solvent systems
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Column chromatography
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Preparative HPLC for high-purity requirements
Characterization would typically employ standard analytical techniques:
Analytical Method | Information Provided |
---|---|
NMR Spectroscopy | Structural confirmation, purity assessment |
Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |
IR Spectroscopy | Functional group identification |
Elemental Analysis | Compositional verification |
Structure-Activity Relationships
Comparative Analysis
The absence of a substituent at position 4 of the pyrazole ring in 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, compared to its analogs, would likely result in:
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Different electronic distribution across the pyrazole ring
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Altered molecular recognition properties in biological systems
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Modified physicochemical properties including lipophilicity and hydrogen-bonding capabilities
Binding Interactions
The molecular architecture suggests potential binding modes:
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Hydrogen bond donation through the carboxylic acid group
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Hydrogen bond acceptance via nitrogen atoms in the pyrazole ring and oxygen atoms in both the carboxylic acid and furan moieties
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π-stacking interactions via the aromatic systems
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Potential metal coordination through nitrogen and oxygen atoms
Research Challenges and Opportunities
Current Research Gaps
Several aspects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid warrant further investigation:
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Comprehensive physical and chemical characterization
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Optimized synthetic routes with improved yields
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Biological activity screening across multiple targets
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Structure-activity relationship studies comparing it with various analogs
Future Research Directions
Promising research avenues include:
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Development of an efficient, scalable synthesis
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Systematic biological evaluation for potential therapeutic applications
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Exploration of metal complexes and their properties
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Investigation of structure modifications to enhance specific activities
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